molecular formula C12H7FN4O2 B3374310 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018143-24-2

5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3374310
CAS No.: 1018143-24-2
M. Wt: 258.21 g/mol
InChI Key: GMLJATHLEWYGQT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been reported to have anti-inflammatory activity , suggesting potential targets could be enzymes or receptors involved in inflammation, such as cyclooxygenase-2 (COX-2) .

Biochemical Pathways

The compound potentially affects the biochemical pathways related to inflammation. By inhibiting COX-2, it may reduce the biosynthesis of prostaglandins, which are key mediators of inflammation . This could lead to downstream effects such as reduced inflammation and pain.

Result of Action

Based on the anti-inflammatory activity of similar compounds , it can be inferred that the compound might lead to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of 4-fluorophenylhydrazine with a suitable pyrimidine derivative under acidic conditions. The reaction mixture is then heated to facilitate the formation of the triazolo ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, helps optimize the synthesis process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a valuable compound in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical intermediates.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorophenyl group but has a different core structure.

  • 5-(4-Fluorophenyl)valeric acid: Another fluorophenyl-containing compound, but with a different functional group and core structure.

Uniqueness: 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to its triazolo[1,5-a]pyrimidine core, which provides unique chemical reactivity and biological activity compared to other fluorophenyl-containing compounds.

Properties

IUPAC Name

5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O2/c13-8-3-1-7(2-4-8)9-5-10(11(18)19)17-12(16-9)14-6-15-17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJATHLEWYGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018143-24-2
Record name 5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
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5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

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